N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-15(27-17-9-3-2-4-10-17)21(25)22-13-19-18-14-26-12-11-20(18)24(23-19)16-7-5-6-8-16/h2-4,9-10,15-16H,5-8,11-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTGXRFLXSRAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NN(C2=C1COCC2)C3CCCC3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxypropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and research findings related to this compound.
Synthesis
The synthesis of this compound can be achieved through various methods. One established approach includes multi-component reactions that facilitate the formation of the tetrahydropyrano and pyrazole moieties. These synthetic strategies are crucial for developing derivatives with enhanced biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes key findings regarding the IC50 values of related compounds:
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| 4a | MCF-7 | 120 |
| 4b | HEPG2 | 428 |
| 4c | NUGC | 60 |
| 6a | HEPG2 | 399 |
| 6b | DLDI | 890 |
These findings suggest that modifications in the chemical structure can lead to enhanced cytotoxic effects against specific cancer types.
The mechanism of action for compounds like this compound typically involves interaction with biological targets such as enzymes or receptors involved in cell proliferation and apoptosis. The presence of the pyrazole and tetrahydropyrano moieties may contribute to the modulation of signaling pathways critical for cancer cell survival.
Case Studies
Case Study 1: Cytotoxicity Evaluation
In a recent study evaluating a series of pyrazole derivatives, this compound was tested alongside other derivatives. The results indicated that this compound exhibited selective cytotoxicity against liver and breast cancer cells with promising IC50 values.
Case Study 2: Structural Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the phenoxy group significantly influenced the anticancer activity of related compounds. Substituents on the phenoxy ring were found to enhance binding affinity to target proteins involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
